molecular formula C6H5NO3S B049378 3-Acetyl-1,2-thiazole-4-carboxylic acid CAS No. 118739-39-2

3-Acetyl-1,2-thiazole-4-carboxylic acid

Cat. No. B049378
M. Wt: 171.18 g/mol
InChI Key: WBQGAGZVZKISHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1,2-thiazole-4-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. ATCA is a thiazole derivative that contains both a carboxylic acid and an acetyl group. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industries.

Mechanism Of Action

The mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic processes.

Biochemical And Physiological Effects

3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-Acetyl-1,2-thiazole-4-carboxylic acid has also been found to reduce oxidative stress and inflammation in cells, which may have implications for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

3-Acetyl-1,2-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has a high purity level. 3-Acetyl-1,2-thiazole-4-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of 3-Acetyl-1,2-thiazole-4-carboxylic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-Acetyl-1,2-thiazole-4-carboxylic acid. One potential application is in the development of novel antimicrobial agents, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to exhibit significant antimicrobial activity. Another potential application is in the development of anti-inflammatory drugs, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid and its potential applications in various fields.

Scientific Research Applications

3-Acetyl-1,2-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit significant antimicrobial and antifungal activity. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

118739-39-2

Product Name

3-Acetyl-1,2-thiazole-4-carboxylic acid

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

3-acetyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)2-11-7-5/h2H,1H3,(H,9,10)

InChI Key

WBQGAGZVZKISHH-UHFFFAOYSA-N

SMILES

CC(=O)C1=NSC=C1C(=O)O

Canonical SMILES

CC(=O)C1=NSC=C1C(=O)O

synonyms

4-Isothiazolecarboxylic acid, 3-acetyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Following generally the procedure of Example 28, ethyl 3-ethyl-4-isothiazolecarboxylate is reacted with NBS and benzoyl peroxide to give ethyl 3-(1-bromoethyl)-4-isothiazolecarboxylate, which is then reacted with sodium bicarbonate and DMSO and the resulting ethyl 3-acetyl-4-isothiazolecarboxylate is treated with lithium hydroxide monohydrate to yield 3-acetyl-4-isothiazolecarboxylic acid.
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